1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
1-Methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[410]heptane-7-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves multiple steps. One common method includes the reaction of bicyclo[4.1.0]heptane with appropriate reagents to introduce the nitrophenyl and carbohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-Methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide can be compared with other similar compounds, such as:
Norcarane: A simpler bicyclic compound used in various organic syntheses.
1-Methylbicyclo[4.1.0]heptane: Another bicyclic compound with similar structural features but different functional groups.
The uniqueness of 1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-16-9-3-2-4-13(16)14(16)15(20)18-17-10-11-5-7-12(8-6-11)19(21)22/h5-8,10,13-14H,2-4,9H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
KPAJWYDGZZITBI-LICLKQGHSA-N |
Isomeric SMILES |
CC12CCCCC1C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC12CCCCC1C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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